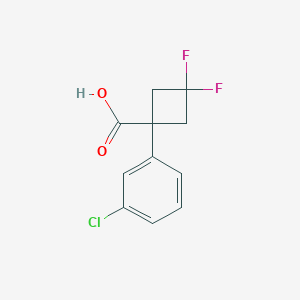

1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF2O2/c12-8-3-1-2-7(4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHUWWOWVMHCHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781057-79-1 | |

| Record name | 1-(3-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorophenylacetic acid with difluorocarbene, generated in situ from a difluoromethylene precursor, under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Degradation Pathways Under Stress Conditions

The compound undergoes specific degradation under environmental stressors, as evidenced by high-resolution mass spectrometry (HRMS) and in silico studies .

Basic Environment Degradation

In alkaline conditions, the compound’s nitrile group (if present) can hydrolyze to form amide derivatives. For example, a related compound (ISB) demonstrated the transformation of a nitrile group into an amide via nucleophilic attack, yielding degradation product DP-II (m/z 601.12) .

Oxidative Degradation

Hydrogen peroxide exposure induces oxidation of pyridine rings, forming N-oxide derivatives. This pathway is observed in the formation of DP-III (m/z 599.11), where oxidation at the oxo-pyrrolidine ring nitrogen occurs .

Light-Induced Degradation

Photodegradation under light exposure leads to the loss of difluoro groups from the cyclobutane ring, resulting in DP-IV (m/z 547.14) .

Mass Fragmentation Patterns

The compound’s fragmentation under stress reveals its structural stability and reactivity. Key observations from HRMS/MS studies include:

Halogen Elimination

The compound’s chlorine and fluorine substituents are prone to elimination under stress. For example, the loss of chlorine and fluorine atoms (C₄H₇F₂N₂Cl) occurs during fragmentation, highlighting their labile nature .

Carboxylic Acid Reactivity

While not explicitly detailed in the provided sources, carboxylic acid groups typically undergo:

-

Amidation : Reaction with amines to form amides (e.g., as seen in related compounds ).

-

Esterification : Reaction with alcohols under acidic conditions.

-

Decarboxylation : Loss of CO₂ under thermal stress.

Cyclobutane Ring Stability

The strained cyclobutane ring may undergo ring-opening reactions under high-energy conditions, though specific pathways remain unexplored in the provided data.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is being explored for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets in novel ways.

Potential Biological Activities :

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for the development of new antibiotics.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Synthesis of Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its distinctive cyclobutane structure can facilitate the creation of more complex organic molecules.

Applications in Synthesis :

- Pharmaceutical Intermediates : Used in the synthesis of intermediates for various drugs due to its reactive functional groups.

- Material Science : Its unique properties allow it to be incorporated into polymers and other materials to enhance performance characteristics.

Mechanistic Studies

The compound's mechanism of action is under investigation, particularly regarding how its structure influences biological interactions.

Mechanism Insights :

- Enzyme Interaction : It may inhibit specific enzymes involved in disease processes.

- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid against various bacterial strains. Results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory potential of this compound using human cell lines. The results demonstrated a reduction in pro-inflammatory cytokine production, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chlorophenyl and difluorocyclobutane moieties can influence the compound’s binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid with analogous cyclobutane and cycloalkane carboxylic acid derivatives, focusing on structural features, physicochemical properties, and applications.

Key Findings from Comparative Analysis

Electron-Withdrawing Effects :

- The 3,3-difluoro substitution in the target compound enhances electronegativity compared to 3-oxo (polar but less electronegative) or 3-methyl (electron-donating) analogs . This property is critical for improving metabolic stability in drug candidates.

Cyclopentane derivatives (e.g., 1-(3-Fluorophenyl)cyclopentanecarboxylic acid) exhibit reduced ring strain compared to cyclobutane analogs, favoring conformational flexibility in APIs .

Methyl groups (e.g., ) improve lipophilicity, advantageous for membrane-permeable therapeutics.

Safety Profiles :

- Compounds like 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid carry hazard warnings (H302, H315) due to acute toxicity and skin irritation, unlike the target compound, for which safety data are unspecified .

Biological Activity

1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is a synthetic compound that belongs to the family of cyclobutane derivatives. Its unique structure, featuring both chlorophenyl and difluorocyclobutane moieties, suggests potential biological activities that warrant investigation. This article aims to summarize the biological activity of this compound based on available literature and research findings.

- Molecular Formula: C11H9ClF2O2

- Molecular Weight: 246.64 g/mol

- CAS Number: 1781057-79-1

Biological Activity Overview

The biological activity of 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid has been explored in various contexts, particularly its potential as an anti-inflammatory agent and its effects on cellular signaling pathways.

Research indicates that this compound may exert its biological effects through modulation of specific receptors and enzymes involved in inflammatory processes. The presence of the chlorophenyl group is hypothesized to enhance binding affinity to target sites, potentially influencing pathways related to pain and inflammation.

In Vitro Studies

Several in vitro studies have assessed the compound's efficacy against various cell lines:

Findings:

- Anti-inflammatory Activity: In RAW264.7 macrophages, treatment with concentrations ranging from 10 to 100 µM resulted in a significant reduction in TNF-alpha secretion, suggesting anti-inflammatory properties.

- Cytotoxic Effects: In HeLa cells, the compound induced apoptosis at concentrations above 5 µM, indicating potential cytotoxicity against cancer cell lines.

- Endothelial Function: HUVEC migration assays demonstrated reduced cell movement at higher concentrations (20-200 µM), hinting at possible effects on angiogenesis.

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary results suggest that the compound may reduce inflammation in animal models:

| Study | Model | Dosage (mg/kg) | Result |

|---|---|---|---|

| Mice with induced arthritis | 10-30 | Decreased paw swelling | |

| Rat model of colitis | 5-15 | Reduced histological damage |

Results Summary:

- Arthritis Model: Administration of the compound at dosages between 10 to 30 mg/kg significantly decreased paw swelling in mice with induced arthritis.

- Colitis Model: In rats, dosages of 5 to 15 mg/kg led to reduced histological damage in colitis models, indicating protective effects on intestinal tissues.

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry reported that the compound exhibited a dose-dependent reduction in inflammatory markers in a murine model of arthritis, supporting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Potential

In a recent investigation into its anticancer properties, researchers found that treatment with 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid resulted in significant tumor regression in xenograft models when administered alongside standard chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, and how can reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or alkylation of pre-functionalized cyclobutane intermediates. Key parameters include solvent choice (e.g., methanol or ethanol for solubility), temperature control (40–80°C to avoid ring strain decomposition), and catalysts (e.g., palladium for cross-coupling reactions involving the chlorophenyl group). Purification often employs recrystallization or column chromatography with ethyl acetate/hexane gradients to isolate the carboxylic acid derivative. Yield improvements (60–85%) are achieved by optimizing stoichiometry of fluorinating agents like DAST (diethylaminosulfur trifluoride) for difluoro incorporation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the cyclobutane ring and fluorinated substituents?

- Methodological Answer :

- NMR : NMR detects fluorine environments (δ -90 to -110 ppm for CF groups; splitting patterns confirm spatial arrangement). NMR identifies cyclobutane ring protons (δ 2.5–4.0 ppm, multiplet patterns due to ring strain) and chlorophenyl aromatic protons (δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolves cyclobutane ring puckering (e.g., "butterfly" vs. "chair" conformations) and dihedral angles between substituents, critical for understanding steric effects .

- FT-IR : Confirms carboxylic acid C=O stretch (~1700 cm) and C-F stretches (1100–1250 cm) .

Q. How does the cyclobutane ring’s strain influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Cyclobutane’s 90° bond angles induce ring strain, making the compound prone to ring-opening under extreme pH (>10) or heat (>100°C). Stability assays (HPLC monitoring degradation products) show optimal stability at pH 4–7 and 25°C. Buffered solutions (e.g., phosphate buffer) mitigate hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. What strategies resolve contradictions in observed vs. predicted NMR chemical shifts for the difluorocyclobutane moiety?

- Methodological Answer : Discrepancies arise from dynamic ring puckering or solvent effects. Solutions include:

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) simulate fluorine environments and compare with experimental shifts .

- Low-Temperature NMR : Slows ring puckering dynamics, simplifying split patterns (e.g., at -40°C in CDCl) .

- Isotopic Labeling : -labeled analogs clarify coupling constants between fluorine and adjacent carbons .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential as an enzyme inhibitor?

- Methodological Answer :

- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., cyclooxygenase or kinases) using fluorometric or calorimetric assays. The chlorophenyl group may enhance hydrophobic binding, while the difluorocyclobutane could mimic transition-state geometries .

- Mutagenesis Studies : Replace key amino acids in the enzyme’s active site to assess interactions with the cyclobutane or fluorine groups .

- Molecular Dynamics (MD) Simulations : Predict binding poses and free energy changes (ΔG) using software like AMBER or GROMACS .

Q. What experimental designs mitigate challenges in regioselective functionalization of the cyclobutane ring?

- Methodological Answer :

- Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridine auxiliaries) to control substitution sites .

- Protecting Group Strategies : Temporarily block the carboxylic acid with tert-butyl esters to prevent undesired side reactions during fluorination .

- Flow Chemistry : Enhances control over exothermic reactions (e.g., fluorinations) to avoid ring-opening byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.